N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride
Overview
Description
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a chemical compound that features a lysine amino acid derivative with a 2,4-dinitrophenyl group attached to the nitrogen atom at the sixth position. This compound is often used in biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride typically involves the reaction of L-lysine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of lysine attacks the electron-deficient aromatic ring of 2,4-dinitrofluorobenzene, resulting in the formation of the dinitrophenyl derivative. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can be substituted by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic solutions are used to facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of lysine and 2,4-dinitrophenol.
Scientific Research Applications
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of protein modifications and enzyme activities.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
N6-(2,4-Dinitrophenyl)-L-ornithine: Another amino acid derivative with similar properties.
Uniqueness
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride is unique due to its specific structure, which combines the reactivity of the dinitrophenyl group with the biological relevance of the lysine amino acid. This combination allows for targeted interactions with proteins and enzymes, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVXDUOPLKVMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932331 | |
Record name | N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14455-27-7 | |
Record name | N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~6~-(2,4-Dinitrophenyl)lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-(2,4-dinitrophenyl)-L-lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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